Zotiraciclib
Overview
Description
Zotiraciclib, also known as TG02, is a potent oral spectrum selective kinase inhibitor for the treatment of cancer . It was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles . It crosses the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .
Molecular Structure Analysis
The molecular formula of Zotiraciclib is C23H24N4O . The molar mass is 372.472 g/mol . The IUPAC name is (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene .
Scientific Research Applications
Zotiraciclib in Combination with Temozolomide for Recurrent High-Grade Astrocytomas
Scientific Field
Oncology, specifically the treatment of high-grade astrocytomas.
Summary of Application
Zotiraciclib, a cyclin-dependent kinase 9 (CDK9) inhibitor, was found to induce glioblastoma cell death and demonstrated synergistic anti-glioma effects when combined with temozolomide in preclinical studies .
Results
Fifty-three patients were enrolled. Dose-limiting toxicities were neutropenia, diarrhea, elevated liver enzymes, and fatigue. The MTD of Zotiraciclib was 250 mg in both arms and thus selected for the cohort expansion . Zotiraciclib-induced neutropenia can be profound but mostly transient, warranting close monitoring rather than treatment discontinuation .
Zotiraciclib for Recurrent High-Grade Gliomas With Isocitrate Dehydrogenase 1 or 2 (IDH1 or IDH2) Mutations
Scientific Field
Oncology, specifically the treatment of recurrent high-grade gliomas with IDH1 or IDH2 mutations.
Summary of Application
Zotiraciclib is being investigated as a treatment for people with recurrent gliomas containing an IDH1 or IDH2 mutation to control tumor growth and improve quality of life .
Methods of Application
Participants will take Zotiraciclib orally at home on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle . They may also be given medications to prevent side effects of the study drug .
Results
The results of this study are not yet available as the trial is still ongoing .
Zotiraciclib for Diffuse Intrinsic Pontine Glioma (DIPG)
Scientific Field
Oncology, specifically the treatment of DIPG, a rare pediatric cancer.
Summary of Application
Zotiraciclib is being developed as a potential treatment for DIPG, a rare pediatric brain cancer characterized by Myc overexpression . DIPG is an aggressive, incurable brainstem tumor that primarily affects young children .
Methods of Application
The specific methods of application for Zotiraciclib in the treatment of DIPG are currently under investigation. As with other applications, Zotiraciclib is typically administered orally .
Results
The results of this application are not yet available as the research is ongoing .
Zotiraciclib for Acute Myeloid Leukemia (AML)
Scientific Field
Hematology, specifically the treatment of AML.
Summary of Application
Zotiraciclib is one of a number of CDK inhibitors under investigation for the treatment of AML . AML is a type of blood cancer that starts in the cells that form the blood .
Methods of Application
The specific methods of application for Zotiraciclib in the treatment of AML are currently under investigation. As with other applications, Zotiraciclib is typically administered orally .
Results
Zotiraciclib for Solid Tumors
Scientific Field
Oncology, specifically the treatment of solid tumors.
Summary of Application
Zotiraciclib is a multi-kinase inhibitor with a previously unreported spectrum of targets that shows promising preclinical activity for the treatment of solid tumors in humans .
Methods of Application
The specific methods of application for Zotiraciclib in the treatment of solid tumors are currently under investigation. As with other applications, Zotiraciclib is typically administered orally .
Results
Zotiraciclib for Breast Cancer
Scientific Field
Oncology, specifically the treatment of breast cancer.
Methods of Application
The specific methods of application for Zotiraciclib in the treatment of breast cancer would need to be investigated. As with other applications, Zotiraciclib is typically administered orally .
Results
The potential use of Zotiraciclib in the treatment of breast cancer is hypothetical and would need to be confirmed through rigorous clinical trials .
Future Directions
As of January 2020, Zotiraciclib is being evaluated by Adastra Pharmaceuticals in two separate Phase 1b clinical trials for the treatment of glioblastoma multiforme (GBM) . Zotiraciclib is also being developed as a potential treatment for diffuse intrinsic pontine glioma (DIPG), a rare pediatric cancer . A new trial investigates Zotiraciclib as a precision medicine treatment for people with recurrent gliomas containing an IDH1 or IDH2 mutation to control tumor growth and improve quality of life .
properties
IUPAC Name |
(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337151 | |
Record name | Zotiraciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zotiraciclib | |
CAS RN |
1204918-72-8 | |
Record name | Zotiraciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotiraciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zotiraciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOTIRACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.